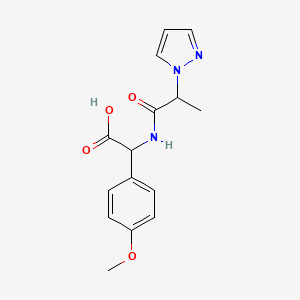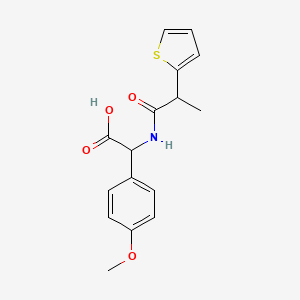![molecular formula C16H16N2O5 B6662986 2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662986.png)
2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid is a complex organic compound featuring a cyclopropyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino acids with diketones under acidic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methoxyphenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the synthesis might involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the oxazole ring to a pyrrolidine derivative.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Utilizing electrophiles or nucleophiles under specific conditions.
Major Products Formed
Oxidation: : 2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid.
Reduction: : 2-[(5-Cyclopropyl-1,2-pyrrolidin-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the biological activity of oxazole derivatives.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other oxazole derivatives, such as 5-cyclopropyl-1,2-oxazole-3-carboxylic acid and 2-(4-methoxyphenyl)acetic acid. Its uniqueness lies in the combination of the cyclopropyl group and the methoxyphenyl group, which can impart distinct chemical and biological properties.
List of Similar Compounds
5-Cyclopropyl-1,2-oxazole-3-carboxylic acid
2-(4-Methoxyphenyl)acetic acid
2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]acetic acid
Properties
IUPAC Name |
2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-11-6-4-10(5-7-11)14(16(20)21)17-15(19)12-8-13(23-18-12)9-2-3-9/h4-9,14H,2-3H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOXNPYYUYHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylpropanoylamino)acetic acid](/img/structure/B6662908.png)
![2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid](/img/structure/B6662914.png)
![4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid](/img/structure/B6662926.png)
![4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid](/img/structure/B6662935.png)
![2-[[1-(2,2-Dimethylpropanoyl)piperidine-3-carbonyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662945.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662952.png)
![2-(4-Methoxyphenyl)-2-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]acetic acid](/img/structure/B6662953.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662959.png)
![2-(4-Methoxyphenyl)-2-[(1-propan-2-ylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B6662967.png)
![2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662975.png)


![2-[[4-(Ethylsulfanylmethyl)benzoyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662992.png)
![2-(4-Methoxyphenyl)-2-[[2-(2-oxoazocan-1-yl)acetyl]amino]acetic acid](/img/structure/B6662993.png)
